4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(1H-indole-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-10-20(15-8-4-3-7-14(15)19-16)17(22)12-9-18-13-6-2-1-5-11(12)13/h1-9,18H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVUWRRGEOHMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multistep reactions starting from commercially available precursors. One common method involves the condensation of 1H-indole-3-carbaldehyde with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions are often employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various indole-based compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit promising anticancer activities. For example, compounds derived from this scaffold have been shown to inhibit various cancer cell lines through mechanisms involving tubulin inhibition and apoptosis induction.
- Mechanism of Action : The compounds disrupt microtubule dynamics, which is essential for mitosis. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Case Studies : A study reported that specific derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have synthesized derivatives that exhibit activity against a range of bacterial strains.
- Synthesis and Testing : New 3-substituted indole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .
- Notable Findings : Some derivatives showed comparable effectiveness to standard antibiotics, suggesting potential for development into new antimicrobial agents.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one.
- Targeting Neurodegenerative Diseases : Compounds have been identified that inhibit c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for Alzheimer’s disease. This inhibition could lead to reduced neuronal apoptosis and improved outcomes in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the indole or quinoxaline rings can significantly alter their potency and selectivity.
Mechanism of Action
The mechanism of action of 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Activity
N4 Modifications :
- Indole-3-carbonyl (Target Compound): The indole group may mimic the pyrrole in C4, providing π-π stacking with hydrophobic residues (e.g., Leu101, Val146) and hydrogen bonding via the carbonyl oxygen .
- Quinazolin-4-yl (6a): Enhances antiproliferative activity by exploiting hydrophobic pockets in tubulin or kinase targets .
- Heteroaromatic substituents (C5–C9): Suboptimal compared to pyrrole/indole, underscoring the importance of aromatic bulk for van der Waals interactions .
C6/C7 Modifications :
Physicochemical and Pharmacokinetic Considerations
- Stability : C14’s 70% population (vs. C4’s 29%) correlates with reduced conformational flexibility due to the phenyl group at C6 .
- Cell-based activity: Despite strong in silico binding, some derivatives (e.g., monocarboxylic C4 analogs) lack cellular sGC activation due to poor solubility or membrane permeability . The indole-3-carbonyl group may address this via improved lipophilicity.
- Reactivity : Chloroacetyl-substituted analogs (e.g., sc-348236) exhibit enhanced electrophilicity for acylation reactions, unlike the target compound’s indole-carbonyl, which prioritizes target binding over reactivity .
Biological Activity
4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiviral properties.
- Molecular Formula : C₁₃H₉N₃O
- Molecular Weight : 227.23 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit potent antimicrobial properties. For instance, a study evaluated several derivatives, including this compound, against various bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives.
- Significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
- Synergistic effects with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy .
Anticancer Activity
The compound has shown promise in anticancer research as well. It was found to inhibit specific cancer-related pathways:
- Eya2 Inhibition : Eya2 is a promising therapeutic target for cancer; compounds derived from 3,4-dihydroquinoxalin-2(1H)-one have been reported to inhibit this target effectively .
- JNK3 Inhibition : This compound also inhibits c-Jun N-terminal kinase 3 (JNK3), which is relevant for therapeutic strategies against Alzheimer’s disease .
Antiviral Activity
In addition to antimicrobial and anticancer properties, the compound exhibits antiviral activity:
- A study indicated that synthesized derivatives showed low IC50 values against influenza virus (H1N1) and herpes simplex virus (HSV-1). For example, one derivative displayed an IC50 of 0.0027 µM against H1N1 .
Summary of Biological Activities
| Activity Type | Target Pathogen/Condition | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |
| Anticancer | Eya2 | Not specified | Potential therapeutic target |
| JNK3 | Not specified | Relevant for Alzheimer’s disease | |
| Antiviral | H1N1 | 0.0027 µM | High selectivity index |
Case Study 1: Antimicrobial Evaluation
In a detailed study on antimicrobial activity, several derivatives of the compound were tested against common pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth and biofilm formation. The study utilized various methods including MIC determination and time-kill assays to establish the efficacy of the compounds .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of synthesized derivatives against H1N1 and HSV-1. The study employed quantitative PCR assays to evaluate viral gene expression post-treatment with the compounds, confirming their potential as broad-spectrum antiviral agents .
Q & A
Q. Table 1: Representative Synthetic Methods
Advanced: How can regioselective functionalization of 3,4-dihydroquinoxalin-2(1H)-ones be achieved?
Methodological Answer:
Regioselectivity is controlled by substituent positioning and catalyst choice:
- Palladium-catalyzed cross-coupling : 3-Bromo-4-tosyloxyquinolin-2(1H)-one reacts with arylboronic acids to yield 3,4-disubstituted derivatives .
- HFIP-catalyzed Mannich reactions : Difluoro-substituted derivatives are synthesized via hexafluoroisopropanol (HFIP)-mediated reactions, enabling divergent functionalization .
Key Insight : Copper catalysis under aerobic conditions avoids costly ligands and enables alkynylation at the 3-position .
Basic: What characterization techniques are critical for confirming the structure of synthesized derivatives?
Methodological Answer:
Q. Table 2: Analytical Data for Selected Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS ([M+H]+) | Reference |
|---|---|---|---|---|
| 3ad | 7.2–7.4 (m, Ar-H) | 120–140 (Ar-C) | 367.1052 | |
| 6l | 8.1 (s, NH), 3.9 (s, OCH₃) | 162 (C=O), 55 (OCH₃) | 432.1589 |
Advanced: What mechanistic insights explain the antitumor activity of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives?
Methodological Answer:
These derivatives act as tubulin-binding tumor-vascular disrupting agents (VDAs) , targeting endothelial cells in tumor vasculature . Key mechanisms:
Q. Table 3: Antitumor Activity of Selected Derivatives
| Compound | IC₅₀ (μM) | Mechanism | Key Structural Feature | Reference |
|---|---|---|---|---|
| 6l | 0.12 | Tubulin depolymerization | 4-Cyanophenylamino group | |
| 6m | 0.09 | Inhibition of angiogenesis | 3-Cyanophenylamino group |
Advanced: How do substituents influence the photophysical properties of (Z)-3-(quinolin-2-ylmethylene)-3,4-dihydroquinoxalin-2(1H)-one derivatives?
Methodological Answer:
Substituents modulate aggregation-induced emission (AIE) via steric and electronic effects:
Q. Table 4: Photophysical Properties
| Derivative | Substituent Position | λₑₘ (nm) | Quantum Yield (Φ) | Mechanism | Reference |
|---|---|---|---|---|---|
| 3f | 5-Methyl | 520 | 0.45 | ESIPT-dominated | |
| 3h | 5-Bromo | 550 | 0.32 | TICT suppression |
Advanced: What strategies resolve contradictions in biological activity data for dihydroquinoxalinone derivatives?
Methodological Answer:
- Dose-dependent effects : Low doses may show agonist activity (e.g., sigma receptor activation in 34b), while high doses induce cytotoxicity .
- Metabolic stability : Hydroxyl groups (e.g., in 34c) improve pharmacokinetics but may reduce membrane permeability, requiring pro-drug strategies .
Recommendation : Validate in vivo activity using dual assays (e.g., forced-swimming test for antidepressants and tubulin-binding assays for antitumor agents ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
